S-adenosyl-4-methylthio-2-oxobutanoate

Description

Contextual Significance in Cellular Metabolism

S-adenosyl-4-methylthio-2-oxobutanoate holds a central position in the methionine salvage pathway (MSP), a ubiquitous biochemical route essential for the regeneration of the amino acid methionine. Methionine is not only a fundamental building block of proteins but also the precursor to S-adenosylmethionine (SAM), the primary methyl group donor in a vast array of cellular reactions, including the methylation of DNA, RNA, proteins, and lipids.

The methionine salvage pathway, also known as the Yang Cycle, recycles the methylthio- group from 5'-methylthioadenosine (MTA), a byproduct of reactions that utilize SAM, such as polyamine and ethylene (B1197577) biosynthesis. This compound emerges as a key intermediate in the later stages of this pathway. Its formation is a critical step leading to the ultimate regeneration of methionine, thereby ensuring the continuous availability of this essential amino acid and the maintenance of cellular methylation potential. The pathway is vital for cellular homeostasis and is found in organisms ranging from bacteria to humans. ontosight.ai

Historical Perspectives on its Identification and Associated Pathways

The discovery of this compound is intrinsically linked to the elucidation of the methionine salvage pathway, a journey that began with studies on ethylene biosynthesis in plants.

In the mid-20th century, it was established that methionine is the precursor to ethylene, a plant hormone crucial for fruit ripening and other developmental processes. universityofcalifornia.edu A key observation was that plant tissues could produce ethylene for extended periods, far exceeding their initial methionine reserves, suggesting an efficient recycling mechanism. normalesup.org This led to the proposal of a cyclic pathway for methionine regeneration.

The pioneering work of Shang Fa Yang and his colleagues in the 1970s and 1980s was instrumental in unraveling the steps of this cycle, which was subsequently named the "Yang Cycle" in his honor. universityofcalifornia.edu They identified several key intermediates and enzymatic reactions involved in the conversion of MTA back to methionine. The complete elucidation of the core pathway was a gradual process, with the final transamination step being fully understood in 1987. nih.gov While the exact date of the first formal identification of this compound is not prominently documented, its discovery was a direct consequence of the meticulous dissection of the Yang Cycle.

Table 1: Key Milestones in the Discovery of the Methionine Salvage Pathway

| Year | Discovery | Key Researcher(s) | Significance |

| 1960s | Methionine identified as a precursor of ethylene in plants. | Various | Established the starting point for the pathway. |

| 1977 | S-adenosylmethionine (SAM) confirmed as an intermediate in ethylene biosynthesis. | Shang Fa Yang & Douglas Adams | Pinpointed a key molecule linking methionine to ethylene. universityofcalifornia.edu |

| 1970s-1980s | Gradual elucidation of the intermediates and enzymes of the methionine salvage pathway (Yang Cycle). | Shang Fa Yang and others | Outlined the complete cyclic route for methionine regeneration. universityofcalifornia.edunormalesup.org |

| 1987 | The final transamination step of the Yang Cycle, involving L-glutamine, was fully characterized. | Miyazaki and Yang | Completed the understanding of the core pathway. nih.gov |

Current Research Frontiers and Unresolved Questions

Despite the fundamental understanding of the methionine salvage pathway, several aspects related to this compound and its metabolic context remain active areas of investigation.

One of the primary unresolved questions is the definitive identification of the aminotransferase responsible for the final step of the pathway in all organisms. While candidates have been proposed and studied, the specific enzyme and its regulation are not universally characterized. researchgate.net

Furthermore, research is revealing significant diversity in the methionine salvage pathway across different domains of life. For instance, variations exist between aerobic and anaerobic organisms, suggesting adaptations to different metabolic and environmental conditions. nih.gov Understanding these alternative pathways and the roles of their unique intermediates is an ongoing endeavor.

Recent studies have also begun to explore the potential roles of intermediates in the methionine salvage pathway, including this compound, beyond their function in methionine regeneration. There is emerging interest in their potential as signaling molecules or as biomarkers for certain metabolic states. For example, altered methionine metabolism is a hallmark of many cancers, and there is active research into whether components of the methionine salvage pathway could be exploited for therapeutic purposes or as diagnostic markers. mdpi.comnih.gov The observation that the precursor of this compound, 4-methylthio-2-oxobutanoate (B1231810), can influence cell growth and apoptosis in cancer cell lines highlights the potential for this pathway to be a target for novel anti-cancer strategies. nih.gov

Table 2: Current Research Areas Involving the Methionine Salvage Pathway

| Research Area | Focus | Potential Implications |

| Enzyme Identification | Characterizing the specific aminotransferases that convert 4-methylthio-2-oxobutanoate to methionine in various organisms. researchgate.net | Understanding the regulation of the pathway and identifying potential targets for intervention. |

| Pathway Diversity | Investigating the variations in the methionine salvage pathway in different organisms, such as anaerobic bacteria. nih.gov | Revealing novel metabolic strategies and enzymes. |

| Cancer Metabolism | Exploring the role of altered methionine salvage in cancer cells and the potential of pathway intermediates as therapeutic targets or biomarkers. mdpi.comnih.govnih.gov | Development of new diagnostic and therapeutic approaches for cancer. |

| Biomarker Discovery | Assessing the potential of this compound and related metabolites as indicators of specific metabolic states or diseases. | Providing new tools for disease diagnosis and monitoring. |

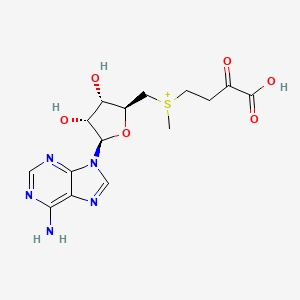

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20N5O6S+ |

|---|---|

Molecular Weight |

398.4 g/mol |

IUPAC Name |

[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-(3-carboxy-3-oxopropyl)-methylsulfanium |

InChI |

InChI=1S/C15H19N5O6S/c1-27(3-2-7(21)15(24)25)4-8-10(22)11(23)14(26-8)20-6-19-9-12(16)17-5-18-13(9)20/h5-6,8,10-11,14,22-23H,2-4H2,1H3,(H2-,16,17,18,24,25)/p+1/t8-,10-,11-,14-,27?/m1/s1 |

InChI Key |

UOKVQQMBGVMXPU-CJPDYEHRSA-O |

SMILES |

C[S+](CCC(=O)C(=O)O)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Isomeric SMILES |

C[S+](CCC(=O)C(=O)O)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

Canonical SMILES |

C[S+](CCC(=O)C(=O)O)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Origin of Product |

United States |

Enzymatic Biogenesis and Catabolism of S Adenosyl 4 Methylthio 2 Oxobutanoate

Biosynthesis of S-Adenosyl-4-methylthio-2-oxobutanoate via Transamination Pathways

The primary route for the biological synthesis of this compound involves a transamination reaction catalyzed by a specific aminotransferase within the biotin (B1667282) biosynthesis pathway.

Adenosylmethionine-8-amino-7-oxononanoate aminotransferase, commonly known as BioA, is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the biosynthesis of biotin. ebi.ac.ukebi.ac.uk This enzyme catalyzes the transfer of an amino group from a donor molecule to an acceptor molecule. Specifically, BioA facilitates the transamination of 8-amino-7-oxononanoate (B1240340) (also known as 7-keto-8-aminopelargonic acid or KAPA), a precursor in the biotin synthesis pathway. ebi.ac.ukwikipedia.org In this reaction, S-adenosyl-L-methionine (SAM) serves as the amino donor. The transfer of the amino group from SAM to 8-amino-7-oxononanoate results in the formation of 7,8-diaminononanoate (B1231595) (DAPA) and, as a co-product, this compound. ebi.ac.ukwikipedia.org This enzymatic step is a critical juncture, as it commits the precursor to the biotin synthesis pathway while simultaneously generating the subject compound of this article.

The substrate specificity of BioA is noteworthy. It is the only known aminotransferase to utilize S-adenosyl-L-methionine as its amino donor, highlighting a unique catalytic capability within this enzyme family. ebi.ac.ukuniprot.orgdrugbank.com While SAM is the primary substrate, research has indicated that S-adenosylhomocysteine can also function as an amino donor, albeit with potentially different efficiencies. ebi.ac.uk The catalysis proceeds through a classic ping-pong bi-bi reaction mechanism, which is characteristic of many PLP-dependent aminotransferases. ebi.ac.uknih.gov

| Reactants | Products | Stoichiometric Ratio |

| S-adenosyl-L-methionine | This compound | 1 |

| 8-amino-7-oxononanoate | 7,8-diaminononanoate | 1 |

Intermediary Metabolic Fates and Further Transformations

Following its synthesis, this compound can be integrated into other metabolic pathways or may represent a terminal metabolic byproduct, depending on the organism and its metabolic context.

This compound is structurally similar to 4-methylthio-2-oxobutanoate (B1231810) (MTOB), a key intermediate in the methionine salvage pathway. This pathway is essential for regenerating methionine from 5'-methylthioadenosine (MTA), a byproduct of polyamine and ethylene (B1197577) biosynthesis. It is plausible that this compound can be enzymatically converted to MTOB through the removal of the adenosyl group from the sulfur atom, likely via a hydrolase. This would directly funnel the methylthio-2-oxobutanoate moiety into the methionine salvage pathway, allowing for the recovery of the sulfur and methyl groups for methionine synthesis. The transamination of MTOB is a critical step in the growth of methionine-dependent cells. nih.gov

In some biological contexts, the use of the metabolically expensive S-adenosyl-L-methionine as an amino donor in biotin synthesis is considered enigmatic. This is particularly because the reaction generates this compound, which has been described as a "dead-end rare" byproduct. This perspective suggests that in certain organisms or under specific metabolic conditions, there may not be an efficient pathway for the further metabolism of this compound. In such cases, this compound would be considered a metabolic byproduct or a dead-end metabolite, representing a net loss of the carbon, sulfur, and adenosyl moieties from the central metabolic pool.

Due to the inherent chemical instability of S-adenosyl compounds, this compound is susceptible to non-enzymatic degradation. The presence of a positively charged sulfonium ion makes the molecule prone to nucleophilic attack. Structurally similar molecules, such as S-adenosylmethionine, are known to be chemically unstable in both solution and a dry state, undergoing degradation into various products. nih.gov Potential non-enzymatic conversion pathways for this compound likely include the hydrolysis of the glycosidic bond linking the adenine (B156593) base to the ribose sugar, as well as the cleavage of the bond between the ribose and the sulfur atom. These reactions can be influenced by factors such as pH and temperature, leading to the formation of adenine, ribose, and 4-methylthio-2-oxobutanoate, among other potential degradation products.

Biological Roles and Pathway Interdependencies

Contribution to Biotin (B1667282) Biosynthesis

S-adenosyl-4-methylthio-2-oxobutanoate is recognized as a component of the biotin metabolism pathway. umaryland.eduecmdb.ca Biotin, also known as vitamin H, is an essential cofactor for a group of enzymes called carboxylases, which are involved in critical metabolic processes such as fatty acid synthesis, gluconeogenesis, and amino acid catabolism. The involvement of this compound in this pathway underscores its importance in maintaining fundamental cellular functions that depend on biotin-dependent enzymatic reactions.

Links to Methionine and One-Carbon Metabolism

The metabolic pathways of this compound are deeply intertwined with methionine and one-carbon metabolism, placing it at a crucial junction of cellular biosynthesis and regulation.

This compound is a key intermediate in the methionine salvage pathway. This pathway is essential for regenerating methionine from its downstream metabolites, thus ensuring a continuous supply of this critical amino acid. The direct precursor to this compound is 2-oxo-4-methylthiobutanoic acid (KMTB), which itself is derived from the transamination of L-methionine. hmdb.ca The conversion of KMTB to this compound represents a crucial step in this recycling process, highlighting the compound's role in maintaining methionine homeostasis. hmdb.ca

S-adenosylmethionine (SAM) is a universal methyl group donor, participating in the methylation of DNA, RNA, proteins, and lipids. nih.govnih.gov These methylation reactions are fundamental to a vast array of cellular processes, including gene expression, signal transduction, and the regulation of enzyme activity. nih.gov SAM is synthesized from methionine and ATP by the enzyme methionine adenosyltransferase (MAT). nih.gov

Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). nih.gov The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity. nih.gov this compound is closely linked to this cycle, as its formation is dependent on the availability of precursors derived from methionine metabolism. Perturbations in the SAM metabolic pathway, which can be influenced by the levels of related metabolites like this compound, can have profound effects on cellular methylation potential and have been investigated as a potential therapeutic target in diseases like MLL-rearranged leukemia. mdpi.com The intricate balance within the SAM cycle is crucial, as evidenced by the fact that SAH acts as a feedback inhibitor of many SAM-dependent methyltransferases. mdpi.com

Presence and Function in Diverse Biological Systems

This compound has been identified in a range of organisms, from simple microbes to more complex eukaryotes, indicating a conserved and fundamental role in metabolism.

The presence of this compound is well-documented in the metabolomes of both the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. nih.govhmdb.ca In these organisms, it functions as an intermediate in the interconnected pathways of biotin and methionine metabolism. nih.govecmdb.ca

In the context of pathogenic bacteria, such as Mycobacterium tuberculosis, the metabolic pathways connected to this compound are of significant interest. M. tuberculosis has an absolute requirement for methionine and SAM for its survival and virulence. nih.gov The disruption of methionine biosynthesis leads to rapid cell death, making the enzymes in this pathway, including those involved in the broader metabolic network of this compound, potential drug targets. nih.gov The essentiality of S-adenosyl-L-homocysteine hydrolase (SAHH), which maintains the SAM/SAH equilibrium, further highlights the vulnerability of M. tuberculosis to disruptions in this metabolic nexus. mdpi.com

In eukaryotes, this compound is a known metabolite in yeast (Saccharomyces cerevisiae). nih.govebi.ac.uk Its role in yeast is consistent with its function in the methionine salvage and biotin synthesis pathways. nih.govecmdb.ca

Furthermore, the metabolic pathways linked to this compound are actively studied in various eukaryotic cell lines to understand disease mechanisms. For instance, research into MLL-rearranged leukemia has explored the perturbation of methionine and SAM metabolism as a therapeutic strategy. mdpi.com Disrupting this pathway, which would invariably affect the flux of intermediates like this compound, has been shown to reduce cellular methylation potential and induce apoptosis in leukemia cell lines. mdpi.com These studies underscore the critical role of maintaining homeostasis within the metabolic network to which this compound belongs.

Data Tables

Table 1: Presence and Metabolic Role of this compound in Various Organisms

| Organism | Kingdom | Known Presence | Primary Metabolic Pathway Involvement | Reference(s) |

| Escherichia coli | Bacteria | Yes | Biotin Metabolism, Methionine Metabolism | nih.gov, hmdb.ca, ecmdb.ca |

| Saccharomyces cerevisiae | Fungi | Yes | Biotin Metabolism, Methionine Metabolism | nih.gov, hmdb.ca, ebi.ac.uk |

| Mycobacterium tuberculosis | Bacteria | Inferred | Linked to essential Methionine and SAM metabolism | nih.gov, mdpi.com |

| Shewanella piezotolerans | Bacteria | Inferred | Linked to broader Sulfur and Methionine metabolism | plos.org, nih.gov |

| Eukaryotic Cell Lines | Eukaryota | Inferred | Studied in the context of SAM metabolism and disease | mdpi.com |

Table 2: Key Compounds in Pathways Related to this compound

| Compound Name | Abbreviation | Role in Pathway |

| This compound | - | Intermediate in methionine and biotin metabolism |

| L-Methionine | Met | Essential amino acid; precursor to SAM |

| S-Adenosylmethionine | SAM | Universal methyl group donor |

| S-Adenosylhomocysteine | SAH | Product of methylation reactions; inhibitor of methyltransferases |

| 2-Oxo-4-methylthiobutanoic acid | KMTB | Direct precursor to this compound |

| Biotin | Vitamin H | Essential cofactor for carboxylase enzymes |

Advanced Methodologies for Research on S Adenosyl 4 Methylthio 2 Oxobutanoate

Metabolomics Approaches for Pathway Elucidation

Metabolomics provides a powerful lens through which to view the intricate network of biochemical reactions involving S-adenosyl-4-methylthio-2-oxobutanoate. By measuring a wide array of small molecules, these approaches can map its connections within cellular metabolism.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technique for the detection and quantification of this compound and related metabolites. nih.govnih.gov This method allows for the sensitive and specific measurement of intracellular and extracellular metabolite pools, which is crucial for understanding metabolic dynamics. nih.gov The identification of this compound is confirmed by its precise monoisotopic mass and fragmentation patterns. ecmdb.caebi.ac.uk Databases such as the Human Metabolome Database (HMDB) and ChEBI provide curated information on its chemical and physical properties, derived from spectrometric analyses. ebi.ac.ukhmdb.ca

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C15H20N5O6S | ecmdb.caumaryland.edu |

| Average Molecular Weight | 398.414 Da | umaryland.edu |

| Monoisotopic Molecular Weight | 398.113429087 Da | umaryland.edu |

| InChI Key | UOKVQQMBGVMXPU-CJPDYEHRSA-O | ecmdb.caumaryland.edu |

| CAS Number | Not Available | ecmdb.caumaryland.edu |

| ChEBI ID | CHEBI:16490 | ebi.ac.uk |

| PubChem CID | 440336 | nih.gov |

Isotopic tracing is a dynamic approach used to map the flow of atoms through metabolic pathways. nih.gov By supplying cells with nutrients labeled with stable isotopes, such as ¹³C-methionine, researchers can track the incorporation of these isotopes into downstream metabolites, including those in the methionine salvage pathway. nih.govnih.gov This methodology is essential for quantifying metabolic fluxes, which represent the in vivo rates of metabolic reactions. nih.gov

Genetic and Genomic Approaches

The integration of genetics and genomics has been instrumental in identifying the molecular machinery responsible for the metabolism of this compound and understanding its regulation at a systems level.

The methionine salvage pathway, where this compound is an intermediate, involves a series of enzymatic steps. reactome.org The final step in the regeneration of methionine from its keto-acid precursor, 4-methylthio-2-oxobutanoate (B1231810) (MTOB), is catalyzed by an aminotransferase. ebi.ac.uk Genetic and biochemical studies have been crucial in identifying and characterizing these enzymes. For example, in Klebsiella pneumoniae, an aminotransferase that catalyzes the conversion of MTOB to methionine has been purified and characterized. ebi.ac.uk This enzyme was found to primarily use aromatic amino acids as amino donors. ebi.ac.uk Similarly, the ybdL gene in Escherichia coli has been identified and its protein product structurally and functionally characterized as a methionine aminotransferase. ebi.ac.uk The characterization of these enzymes confirms their role in the final step of methionine recycling. ebi.ac.uk

| Enzyme | Function | Organism Example | Gene Example | Source |

|---|---|---|---|---|

| MTA Phosphorylase (MTAP) | Converts 5'-methylthioadenosine (MTA) to 5-methylthioribose-1-phosphate. | Homo sapiens | MTAP | nih.govresearchgate.net |

| MtnB | Dehydration of 5-methylthioribulose-1-phosphate. | Bacillus subtilis | mtnB | researchgate.net |

| Methionine Aminotransferase | Catalyzes the transamination of 4-methylthio-2-oxobutanoate to L-methionine. | Klebsiella pneumoniae | tyrB (Tyrosine aminotransferase) | ebi.ac.uk |

| Methionine Aminotransferase | Catalyzes the transamination of 4-methylthio-2-oxobutanoate to L-methionine. | Escherichia coli | ybdL | ebi.ac.uk |

Genome-scale metabolic models (GEMs) are comprehensive computational frameworks that represent the entire set of metabolic reactions in an organism. youtube.comnih.gov These models, which include pathways like the methionine salvage cycle, can be used to simulate metabolic behavior under various conditions and predict metabolic phenotypes. plos.org By integrating transcriptome data, GEMs can identify differential metabolic pathway activity between different cell types or states, such as between histological subtypes of gastric cancer. nih.gov Such analyses have highlighted dysregulation in various metabolic pathways, providing a systems-level understanding of metabolic heterogeneity. nih.gov Systems biology applications of these models include predicting gene essentiality and understanding the metabolic capabilities of an organism based on its genome, which can guide metabolic engineering efforts. youtube.comnih.gov

The synthesis of this compound is intrinsically linked to the expression levels of the enzymes within its metabolic pathway. Studies on gene expression have revealed sophisticated regulatory mechanisms that control the methionine biosynthesis pathway. In E. coli, a "just-in-time" transcription program has been observed, where the genes for enzymes in a metabolic pathway are expressed sequentially as they are needed. weizmann.ac.il For the methionine biosynthesis pathway, the expression order of metA, metB, and metC matches the order of the enzymes in the pathway. weizmann.ac.il Furthermore, there is a hierarchy in promoter activity, with genes encoding enzymes earlier in the pathway showing higher maximal expression levels. weizmann.ac.il In eukaryotes like C. elegans, different S-adenosylmethionine (SAM) synthase enzymes have been shown to contribute differently to gene expression patterns, suggesting that the provisioning of SAM itself is a regulatory step. elifesciences.org

In Vitro Enzymatic Assay Development and Kinetic Characterization

The study of this compound is intrinsically linked to the analysis of the enzymes that produce it, primarily 7,8-diaminopelargonic acid (DAPA) aminotransferase, also known as BioA. This enzyme catalyzes the transfer of an amino group from S-adenosyl-L-methionine (AdoMet) to 7-keto-8-aminopelargonic acid (KAPA), yielding 7,8-diaminopelargonic acid (DAPA) and this compound. nih.govnih.gov The development of robust in vitro enzymatic assays is crucial for understanding the enzyme's mechanism, for screening potential inhibitors, and for detailed kinetic characterization.

A variety of assay methodologies have been developed to monitor the activity of DAPA aminotransferase. A notable method is a microplate-based fluorescence assay. This technique relies on the direct detection of the product, DAPA, which is a vicinal diamine. DAPA is derivatized with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (B42355) (2ME) to form a stable, fluorescent adduct. nih.gov This assay is sensitive, allowing for the detection of DAPA in the nanomolar to low micromolar range, and its simplicity makes it suitable for high-throughput screening of potential enzyme inhibitors. nih.gov

Another sophisticated approach is a continuous, coupled fluorescence displacement assay. In this system, the DAPA produced by BioA is utilized by a second enzyme, dethiobiotin (B101835) synthase (BioD), which converts it to dethiobiotin. This product then displaces a fluorescently labeled dethiobiotin probe from streptavidin, resulting in a measurable increase in fluorescence. nih.govnih.gov This continuous monitoring of the reaction provides real-time kinetic data. However, such coupled assays can be complex, as the kinetics of the coupling enzyme must not be the rate-limiting step. nih.gov

More traditional methods have also been employed, such as the biodisc agar (B569324) plate assay. This method utilizes E. coli auxotrophs that lack a functional bioA gene and therefore require DAPA for growth. The amount of DAPA produced by the enzymatic reaction in vitro can be quantified by the extent of bacterial growth around a disc impregnated with the reaction mixture. nih.gov While effective, this bioassay is generally considered low-throughput. nih.govnih.gov

The purification of DAPA aminotransferase is a prerequisite for its detailed kinetic characterization. The enzyme has been successfully purified from various sources, including a regulatory mutant of Escherichia coli that overproduces enzymes of the biotin (B1667282) operon. nih.gov A common purification strategy involves multiple chromatography steps, including ion exchange (DEAE-cellulose, phosphocellulose), and size-exclusion chromatography. nih.gov More modern approaches have utilized affinity chromatography, such as with a nickel-affinity column for his-tagged recombinant enzymes, allowing for purification to homogeneity in a single step. nih.gov

Kinetic studies of DAPA aminotransferase from Mycobacterium tuberculosis have revealed a Ping Pong Bi Bi mechanism with significant substrate inhibition by KAPA. nih.gov The kinetic parameters for this enzyme have been determined and are summarized in the table below. The catalytic efficiency, represented by the kcat/Km value, is a key indicator of an enzyme's substrate preference and catalytic power. mdpi.com

| Kinetic Parameter | Value | Substrate | Organism |

| Km | 0.78 ± 0.20 mM | S-adenosyl-L-methionine | Mycobacterium tuberculosis |

| Km | 3.8 ± 1.0 µM | 7-keto-8-aminopelargonic acid | Mycobacterium tuberculosis |

| kcat | 1.0 ± 0.2 min-1 | Mycobacterium tuberculosis | |

| Ki | 14 ± 2 µM | 7-keto-8-aminopelargonic acid (substrate inhibition) | Mycobacterium tuberculosis |

Data sourced from a study on Mycobacterium tuberculosis DAPA AT. nih.gov

Further research has focused on the inactivation kinetics of DAPA aminotransferase by various inhibitors. For instance, the natural antibiotic amiclenomycin (B1667051) has been shown to be an irreversible inactivator of the E. coli enzyme. The kinetic parameters for this inactivation are detailed in the following table.

| Inhibitor | KI | kinact | Target Enzyme |

| Amiclenomycin | 2 µM | 0.4 min-1 | E. coli DAPA AT |

Data sourced from a study on the inhibition of E. coli DAPA AT. nih.gov

These detailed kinetic analyses are fundamental to understanding the catalytic mechanism of the enzyme that produces this compound and are instrumental in the design of novel antimicrobial agents targeting the biotin biosynthesis pathway. nih.govnih.gov

Comparative Biochemistry and Evolutionary Perspectives

Cross-Species Analysis of S-Adenosyl-4-methylthio-2-oxobutanoate Metabolism

This compound is a key intermediate in the methionine salvage pathway, a critical metabolic route for the regeneration of methionine from S-adenosylmethionine (SAM) by-products. This pathway is remarkably widespread across the domains of life, indicating its fundamental importance. It has been identified in a diverse array of organisms, including bacteria, archaea, fungi, plants, and animals.

In bacteria, the pathway is prevalent, with studies identifying its intermediates in species such as Escherichia coli, Bacillus subtilis, and Klebsiella pneumoniae. nih.govnih.gov Fungi, including the yeast Saccharomyces cerevisiae, also possess a functional methionine salvage pathway. nih.govnih.gov In the plant kingdom, this pathway is often referred to as the Yang Cycle and is essential for processes like ethylene (B1197577) and polyamine biosynthesis. nih.govmaxapress.comnih.gov The presence of this compound and its metabolic precursor, 4-methylthio-2-oxobutanoate (B1231810), has been confirmed in various plants. nih.govmaxapress.comnih.gov

The pathway is also conserved in animals, including mammals. In humans and other animals, the methionine salvage pathway plays a crucial role in recycling 5'-methylthioadenosine (MTA), a by-product of polyamine synthesis. nih.gov Studies have also detailed the pathway in parasitic protozoa such as Crithidia fasciculata, Trypanosoma brucei, Giardia intestinalis, and Plasmodium falciparum, highlighting its significance even in these specialized organisms. researchgate.net

While the core pathway leading to and from this compound is conserved, variations exist in the initial steps of MTA processing across different species. For instance, some organisms utilize MTA phosphorylase, while others employ MTA nucleosidase followed by a kinase. nih.gov

Table 1: Distribution of the Methionine Salvage Pathway Across Different Taxa

| Kingdom | Representative Organisms | Key Features of the Pathway |

|---|---|---|

| Bacteria | Escherichia coli, Bacillus subtilis, Klebsiella pneumoniae | Widespread presence; variations in initial enzymatic steps. nih.govnih.gov |

| Fungi | Saccharomyces cerevisiae, Penicillium digitatum | Functional pathway for methionine regeneration. nih.gov |

| Plantae | Arabidopsis thaliana, Plantago major | Known as the Yang Cycle; crucial for ethylene and polyamine synthesis. nih.govmaxapress.com |

| Animalia | Homo sapiens, Murine cell lines | Essential for recycling MTA from polyamine biosynthesis. nih.govnih.gov |

| Protista | Crithidia fasciculata, Trypanosoma brucei, Plasmodium falciparum | Important for methionine regeneration in parasitic protozoa. researchgate.net |

Conservation and Divergence of Related Enzyme Families

The enzymes responsible for the biosynthesis and catabolism of this compound and its related keto acid, 4-methylthio-2-oxobutanoate (KMTB), exhibit both conservation and significant divergence across species.

The final step in the canonical methionine salvage pathway is the transamination of KMTB to form methionine. This reaction is catalyzed by aminotransferases, a large and diverse enzyme family. Research has shown that different subfamilies of aminotransferases have been recruited to perform this function in various organisms, demonstrating functional convergence. For example, in the bacterium Klebsiella pneumoniae, a tyrosine aminotransferase (TAT) is responsible for this conversion. nih.gov In parasitic protozoa, aspartate aminotransferases (AspATs) have been identified as the key enzymes. researchgate.net This indicates that while the metabolic step is conserved, the specific enzymes utilized have diverged.

For the catabolism of KMTB, the branched-chain alpha-keto acid dehydrogenase complex (BCKDC) has been shown to be active towards 4-methylthio-2-oxobutanoate. wikipedia.org This multi-enzyme complex is highly conserved from bacteria to humans and is primarily known for its role in the degradation of branched-chain amino acids. nih.gov The ability of BCKDC to also process KMTB suggests a conserved catabolic route for this sulfur-containing keto acid. The BCKDC itself is composed of three main components (E1, E2, and E3), which are subject to regulatory mechanisms like phosphorylation that are also conserved across species. nih.govnih.gov

Table 2: Enzyme Families Involved in 4-methylthio-2-oxobutanoate (KMTB) Metabolism

| Metabolic Step | Enzyme Family | Organism(s) | Key Characteristics |

|---|---|---|---|

| Conversion to Methionine | Tyrosine Aminotransferase (TAT) | Klebsiella pneumoniae | Catalyzes the final step of methionine recycling. nih.gov |

| Conversion to Methionine | Aspartate Aminotransferase (AspAT) | Crithidia fasciculata, Trypanosoma brucei | Demonstrates recruitment of a different aminotransferase subfamily for the same function. researchgate.net |

| Oxidative Decarboxylation | Branched-chain alpha-keto acid dehydrogenase complex (BCKDC) | Mammals | A conserved catabolic pathway for KMTB. wikipedia.org |

Phylogenetic Studies of Biosynthetic and Catabolic Pathways

Phylogenetic analyses of the enzymes involved in the metabolism of this compound and its related compounds reveal a complex evolutionary history characterized by gene duplication, divergence, and recruitment of enzymes from other pathways.

Phylogenetic studies of aminotransferases demonstrate the deep evolutionary history of this enzyme family, with divergence into distinct classes predating the last universal common ancestor. researchgate.net The specific recruitment of different aminotransferase subfamilies, such as tyrosine and aspartate aminotransferases, for the final step of methionine synthesis in different lineages is a clear example of convergent evolution. researchgate.netnih.gov Phylogenetic trees constructed from the sequences of these enzymes show distinct clustering based on their substrate specificities and evolutionary origins. researchgate.netresearchgate.net

The evolution of the catabolic pathway involving the branched-chain alpha-keto acid dehydrogenase complex also shows a high degree of conservation. The structural and functional components of this complex are maintained from bacteria to humans, suggesting a strong selective pressure to preserve its function in amino acid and keto acid metabolism. nih.gov

In plants, the genes encoding the enzymes of the Yang Cycle, the plant-specific version of the methionine salvage pathway, show evidence of gene duplication and subsequent specialization. For example, in rice, two highly identical genes for 5-methylthioribose kinase likely arose from a recent gene duplication event. nih.gov Phylogenetic analysis of methionine synthesis genes in organisms like the diatom Thalassiosira pseudonana has also provided insights into the evolution of this pathway in algae, revealing a mosaic of genes with different evolutionary origins. nih.gov

Perspectives and Future Research Directions

Elucidation of Remaining Metabolic Fates and Unidentified Enzymes

While the core route of the methionine salvage pathway leading to the regeneration of methionine is established in some organisms, its full biochemical details are not universally understood. nih.gov The metabolic fate of S-adenosyl-4-methylthio-2-oxobutanoate and its precursors may not be entirely linear, with variations and alternative reactions existing across different domains of life. nih.govresearchgate.net

A primary area of future investigation is the identification and characterization of enzymes for which genes have not yet been assigned, a challenge that persists for several steps in the pathway in many organisms. nih.gov For example, in human cells, methylthiopropionate, a product derived from the catabolism of 4-methylthio-2-oxobutanoate (B1231810) (KMBA), is acted upon by an as-yet-unidentified C-S lyase. nih.gov Furthermore, research has shown that some organisms have evolved unique enzymatic solutions, such as the fusion of multiple enzymes into a single trifunctional protein in Tetrahymena thermophila, which accomplishes steps that are catalyzed by distinct enzymes in bacteria and yeast. researchgate.net

The potential for alternative metabolic fates is an emerging research frontier. Beyond its role in methionine regeneration, 4-methylthio-2-oxobutanoate is the direct precursor to methional, a compound that can induce apoptosis. nih.gov The downstream metabolism of methional itself, via oxidation or hydroxylation, presents another layer of metabolic complexity that warrants further exploration. nih.gov The discovery that the accumulation of the precursor 5'-methylthioadenosine (MTA) can regulate inflammatory cell death (pyroptosis) through a currently unknown mechanism also opens new avenues for investigation into the broader signaling roles of this pathway's metabolites. pnas.org

Table 1: Examples of Unresolved Aspects in the Metabolism of this compound and Related Compounds

| Research Area | Organism/System | Specific Unresolved Aspect | Potential Implication | Reference |

| Enzyme Identification | Many Bacteria & Eukaryotes | The complete set of enzymes and genes for the pathway remains to be fully uncovered. | Gaps in understanding pathway evolution and potential drug targets. | nih.gov |

| Enzyme Identification | Human Cells | An "unknown C-S lyase" is involved in the metabolism of a related catabolite. | Incomplete knowledge of human sulfur metabolism. | nih.gov |

| Enzymatic Variation | Tetrahymena thermophila | A single fusion protein (mtnBD) performs three distinct enzymatic steps. | Highlights the evolutionary plasticity of metabolic pathways. | researchgate.net |

| Alternative Fates | BAF3 Murine Lymphoid Cells | 4-methylthio-2-oxobutanoate is a precursor to the apoptosis-inducing molecule methional. | Links methionine salvage to programmed cell death regulation. | nih.gov |

| Metabolite Signaling | Human Macrophages | The precursor MTA regulates pyroptosis through an unknown mechanism. | Connects cellular metabolism to innate immune responses. | pnas.org |

Interrogating Regulatory Mechanisms in Diverse Organisms

The regulation of the methionine salvage pathway is intricate and appears to be adapted to the specific physiological needs and environment of the organism. Future research must focus on dissecting these regulatory networks. In bacteria like Bacillus subtilis, initial studies have identified gene promoters and analyzed expression using methods like Northern blotting, but a deeper understanding of the transcription factors and signaling molecules involved is needed. data.gov

Investigations into organisms from diverse environments, such as the anaerobic bacterium Thermoanaerobacter tengcongensis, are particularly promising. The discovery of a gene cluster for the methionine salvage pathway that includes genes related to coenzyme B12 synthesis suggests potential regulation linked to anaerobic conditions, a hypothesis that requires experimental validation. nih.gov

Furthermore, the link between the methionine salvage pathway and broader cellular processes like the immune response highlights a critical area for future study. Research has shown that the expression level of the enzyme APIP (a methylthioribulose-1-phosphate dehydratase) can regulate inflammatory cell death, indicating that the flux through this pathway is tightly controlled and integrated with host defense mechanisms. pnas.org Understanding how cells sense the levels of this compound or its precursors to modulate such responses is a key question. This has significant implications for metabolic engineering, for instance, in efforts to enhance the nutritional value of crop plants by increasing methionine content, which requires a thorough understanding of the pathway's feedback regulation. google.com

Advancements in Computational and Systems Biology for Predictive Modeling

Computational and systems biology approaches have become indispensable for untangling the complexity of metabolic networks. researchgate.net The "design–build–test–learn" cycle, which integrates in silico modeling with in vivo and in vitro experiments, provides a powerful framework for advancing our understanding of the methionine salvage pathway. researchgate.net

Future research will heavily rely on the continued development of genome-scale models (GEMs). nih.gov These models are constructed from an organism's genomic and biochemical data to create a stoichiometric matrix (S matrix) that represents the entire metabolic network. nih.gov By applying constraints based on known physiological conditions, these models can predict metabolic fluxes and phenotypic outcomes. nih.govnih.gov For example, a large-scale in silico model of the methionine cycle has already been used to investigate its impact on chemotherapy efficacy, demonstrating the predictive power of this approach. nih.gov

The next generation of predictive models will likely incorporate more complex regulatory information, enzyme kinetics, and metabolite concentrations to create more dynamic and accurate simulations. As more data on the unidentified enzymes and regulatory mechanisms of the this compound pathway become available, these models can be refined to generate more precise, testable hypotheses. This synergy between computational prediction and experimental validation will be crucial for mapping the complete metabolic network and understanding its role in health and disease. nih.gov

Q & A

Q. What are the established synthetic routes for S-adenosyl-4-methylthio-2-oxobutanoate, and how do reaction conditions influence yield and purity?

The compound can be synthesized via modifications of S-adenosylmethionine (SAM) pathways or through Michael-type additions and Friedel-Crafts acylations, as demonstrated in analogous thioether-containing compounds . Key factors include solvent polarity (e.g., aqueous vs. organic phases), temperature control (20–40°C), and stoichiometric ratios of precursors. Yield optimization often requires HPLC purification to separate byproducts, with purity confirmed via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What analytical methods are recommended for detecting and quantifying this compound in biological matrices?

Reverse-phase HPLC coupled with UV detection (λ = 260 nm, typical for adenosine derivatives) or tandem mass spectrometry (LC-MS/MS) provides sensitivity for low-concentration detection in cellular extracts . Sample preparation should include protease inhibitors and rapid quenching (e.g., cold methanol) to prevent enzymatic degradation. Internal standards like deuterated analogs improve quantification accuracy .

Advanced Research Questions

Q. How does this compound function as a dead-end metabolite in E. coli biotin biosynthesis, and what experimental approaches resolve its accumulation?

This compound arises from incomplete methylation steps in biotin synthesis, lacking downstream enzymatic processing . To mitigate accumulation, researchers employ:

- Genetic knockout/knockdown of upstream pathways (e.g., bioF or bioA genes).

- Isotopic tracing (¹³C/¹⁵N-labeled precursors) to map metabolic flux bottlenecks.

- Non-enzymatic degradation assays (pH 7.4, 37°C) to quantify its stability and identify decomposition products .

Q. What experimental controls are critical when studying the stability of This compound under varying pH and temperature conditions?

- Negative controls : Use SAM or structurally stable analogs (e.g., S-adenosylhomocysteine) to distinguish compound-specific degradation.

- Buffer systems : Compare phosphate-buffered saline (PBS) vs. Tris-HCl to assess pH-dependent hydrolysis.

- Time-course monitoring : LC-MS/MS at intervals (0, 6, 12, 24 hrs) to calculate half-life (t½) and identify degradation byproducts (e.g., adenosine derivatives) .

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

Discrepancies in bioactivity studies (e.g., antimicrobial assays) often arise from:

- Impurity profiles : Validate compound purity (>95%) via orthogonal methods (HPLC, NMR).

- Cell permeability differences : Use membrane transport assays (e.g., Caco-2 monolayers) to assess intracellular uptake.

- Statistical rigor : Apply multivariate analysis (ANOVA with post-hoc tests) to account for batch-to-batch variability .

Q. What strategies are effective for engineering microbial strains to minimize This compound accumulation in metabolic engineering workflows?

- Pathway balancing : Modulate expression of metK (SAM synthetase) and bioH (biosynthesis enzymes) using tunable promoters.

- Cofactor engineering : Overexpress NADPH-regenerating enzymes to sustain reductive methylation steps.

- CRISPR-interference (CRISPRi) : Repress competing pathways (e.g., polyamine synthesis) to redirect metabolic flux .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for thioether bond formation to avoid hydrolysis .

- Storage : Lyophilize the compound and store at -80°C under argon to prevent oxidation.

- Data reporting : Include exact mass (m/z 398.1134 for [M+H]⁺), retention time, and fragmentation patterns in MS/MS workflows for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.